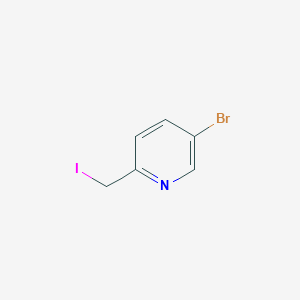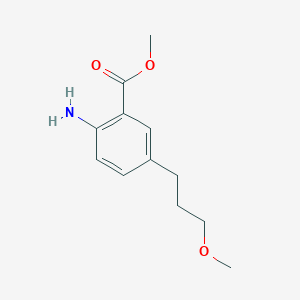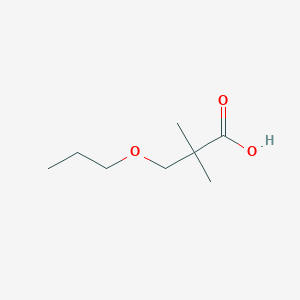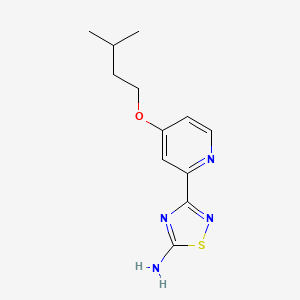![molecular formula C13H15IN2 B13883262 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a cyclohexyl group at the 5-position and an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a cyclohexyl-substituted pyridine derivative, iodination can be performed using iodine or iodine monochloride in the presence of a suitable oxidizing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine core.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-azido derivative, while a Suzuki coupling reaction could introduce various aryl or alkyl groups at the 3-position.
Scientific Research Applications
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of a cyclohexyl group.
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: Another halogenated derivative with different substitution patterns
Uniqueness
5-Cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bulky cyclohexyl group and an iodine atom. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in various research applications .
Properties
Molecular Formula |
C13H15IN2 |
|---|---|
Molecular Weight |
326.18 g/mol |
IUPAC Name |
5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H15IN2/c14-12-8-16-13-11(12)6-10(7-15-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |
InChI Key |
KRQOCBWSCGQELK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(NC=C3I)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)


![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)







![4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)

